REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([P-:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[K+].F[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1F>O1CCOCC1>[C:8]1([P:7]([C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[P:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)NC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
ruby
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL Schlenk flask equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the completion of reaction in 2 d
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated
|
Type
|
CUSTOM
|
Details
|
with degassed deionized water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with deoxygenated dichloromethane (15 mL)
|
Type
|
CUSTOM
|
Details
|
The dichloromethane solution was separated from the aqueous layer, from which the product
|
Type
|
EXTRACTION
|
Details
|
was further extracted with dichloromethane (15 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
All volatiles were removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C=CC=C1)NC1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |